Ethyl6-methyl-2-oxo-4-pentyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Overview
Description
Ethyl6-methyl-2-oxo-4-pentyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids. These compounds are known for their diverse biological activities and are often used in various scientific research applications .
Preparation Methods
The synthesis of ethyl 6-methyl-2-oxo-4-pentyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the Biginelli reaction. This is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). The reaction is known for its efficiency in producing highly functionalized heterocycles . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
Ethyl6-methyl-2-oxo-4-pentyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide or potassium hydroxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl6-methyl-2-oxo-4-pentyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits biological activities that make it useful in studying enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-2-oxo-4-pentyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell cycle progression, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl6-methyl-2-oxo-4-pentyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 6-methyl-2-oxo-4-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
These compounds share a similar core structure but differ in their substituents, which can affect their biological activities and chemical properties. The uniqueness of ethyl 6-methyl-2-oxo-4-pentyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate lies in its specific pentyl group, which may confer distinct properties and applications .
Properties
Molecular Formula |
C13H22N2O3 |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
ethyl 6-methyl-2-oxo-4-pentyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H22N2O3/c1-4-6-7-8-10-11(12(16)18-5-2)9(3)14-13(17)15-10/h10H,4-8H2,1-3H3,(H2,14,15,17) |
InChI Key |
STRXJRVLYNVEIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C(=C(NC(=O)N1)C)C(=O)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.